1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine

Medicinal Chemistry Physicochemical Profiling Lead-likeness

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine (CAS 924642-59-1) is a synthetic piperazine derivative that incorporates a 4‑bromo‑2‑methylbenzoyl group and a 4‑methylpiperazine ring. It is primarily utilized as a versatile chemical building block in medicinal chemistry, most notably as an intermediate in the synthesis of MNK1/MNK2 kinase inhibitors.

Molecular Formula C13H17BrN2O
Molecular Weight 297.19 g/mol
CAS No. 924642-59-1
Cat. No. B1526707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine
CAS924642-59-1
Molecular FormulaC13H17BrN2O
Molecular Weight297.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)N2CCN(CC2)C
InChIInChI=1S/C13H17BrN2O/c1-10-9-11(14)3-4-12(10)13(17)16-7-5-15(2)6-8-16/h3-4,9H,5-8H2,1-2H3
InChIKeyNNRHWZYYIURZAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine (CAS 924642-59-1) – Structural Identity and Core Properties for Research Procurement


1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine (CAS 924642-59-1) is a synthetic piperazine derivative that incorporates a 4‑bromo‑2‑methylbenzoyl group and a 4‑methylpiperazine ring [1]. It is primarily utilized as a versatile chemical building block in medicinal chemistry, most notably as an intermediate in the synthesis of MNK1/MNK2 kinase inhibitors . Key computed physicochemical descriptors include a molecular weight of 297.19 g mol⁻¹, XLogP3 of 2.2, topological polar surface area of 23.6 Ų, and zero hydrogen bond donors, placing it in a favorable property space for lead‑like scaffolds [1].

Why 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine Cannot Be Replaced by Generic Piperazine Benzoyl Analogs


Piperazine benzoyl building blocks are not functionally interchangeable; even minor alterations in substitution pattern—such as removal of the 2‑methyl group on the benzoyl ring or omission of the 4‑methyl on the piperazine ring—produce measurable differences in molecular weight, lipophilicity, and hydrogen‑bonding capacity that can shift a compound out of a desired property window for CNS drug discovery programs [1]. In particular, the target compound’s combination of a 4‑bromo‑2‑methylbenzoyl and a 4‑methylpiperazine group is a specifically cited intermediate in patent literature for MNK kinase inhibitors, and substitution with a des‑methyl analog would directly alter the structure‑activity relationship of the resultant inhibitor scaffold .

Quantitative Differentiation of 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine Relative to Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 1-(4-Bromobenzoyl)-4-methylpiperazine

The target compound differs from its closest analog, 1-(4-bromobenzoyl)-4-methylpiperazine (CAS 349395‑87‑5), by the presence of an additional methyl group at the 2‑position of the benzoyl ring, which increases molecular weight from 283.16 to 297.19 g mol⁻¹ and raises lipophilicity (XLogP3 to 2.2) [1]. The 2‑methyl substituent also introduces steric bulk ortho to the carbonyl, directly impacting the conformational landscape accessible to the amide bond and therefore the 3D presentation of any derived inhibitor molecule .

Medicinal Chemistry Physicochemical Profiling Lead-likeness

QC Documentation Rigor: Multi-Technique Batch Analysis vs. Minimal Purity Reporting

Bidepharm provides batch-specific QC reports for 1-(4-bromo-2-methylbenzoyl)-4-methylpiperazine that include NMR, HPLC, and GC analyses, ensuring structural identity and purity verification at the 95% specification level . In contrast, many suppliers of the des‑methyl analog 1-(4-bromobenzoyl)-4-methylpiperazine (CAS 349395‑87‑5) report only nominal purity without multi‑technique certification . The availability of orthogonal analytical data reduces procurement risk for sensitive synthetic applications.

Quality Control Analytical Chemistry Procurement Reliability

Experimental Melting Point and Solubility Data vs. Literature Gaps for Analogs

The target compound has a reported experimental melting point of approximately 100–105 °C and is soluble in polar aprotic solvents (DMF, DMSO) . In contrast, no experimental melting point or solubility data could be located for the closest analog, 1-(4-bromobenzoyl)-4-methylpiperazine, in authoritative databases or vendor listings . This data gap means the target compound offers a directly actionable physical‑property starting point for formulation or reaction optimization.

Pre-formulation Solid-state Characterization Solvent Selection

Patent-Cited Intermediacy in MNK Kinase Inhibitor Synthesis vs. Generic Scaffold Use

A patent family titled “BICYCLIC HETEROCYCLIC DERIVATIVES AS MNK1 AND MNK2 MODULATORS” specifically references 1-(4-bromo-2-methylbenzoyl)-4-methylpiperazine as a synthetic intermediate (Paragraph 0739, Page 210) . The closest analog, 1-(4-bromobenzoyl)-4-methylpiperazine, does not appear in the same patent context, suggesting that the 2‑methyl substituent is required for the intellectual property space of the claimed MNK inhibitors.

Kinase Inhibition Patent Chemistry Targeted Library Synthesis

Optimal Research and Development Application Scenarios for 1-(4-Bromo-2-methylbenzoyl)-4-methylpiperazine


MNK1 and MNK2 Kinase Inhibitor Lead Optimization

The compound is explicitly cited as an intermediate in a patent directed to bicyclic heterocyclic MNK1/2 modulators . Medicinal chemistry teams working on MNK-driven proliferative or inflammatory disease projects can purchase the pre‑qualified building block to ensure route fidelity and accelerate SAR exploration.

CNS-Oriented Fragment-Based or Ligand-Efficiency Library Construction

With a molecular weight of 297.19 g mol⁻¹, XLogP3 of 2.2, and TPSA of 23.6 Ų, the compound sits firmly within CNS lead‑like property ranges [1]. Its ortho‑methyl‑substituted benzoyl motif offers a defined vector for fragment growing while maintaining favorable brain‑penetration predictors.

Reaction Methodology Development Requiring Ortho-Substituted Aryl Bromide Handles

The 4‑bromo substituent serves as a reactive handle for cross‑coupling reactions (e.g., Suzuki, Buchwald–Hartwig). The ortho‑methyl group provides steric differentiation that can be exploited in chemoselectivity studies or in the synthesis of atropisomeric biaryl systems where rotational restriction is desired .

Amide Bond Conformational Analysis and Computational Chemistry Studies

The steric clash between the 2‑methyl group and the carbonyl oxygen creates a restricted rotational profile around the Ar–C(O) bond, making the compound a useful model substrate for studying amide bond conformation, NMR dynamic effects, or DFT calculations of rotational barriers in N‑acyl piperazines .

Technical Documentation Hub

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22 linked technical documents
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